Comparative Physicochemical Profile: LogP, Boiling Point, and Density Differentiate from 4-Chloro-8-Fluoro Analog
In direct comparison with its closest commercially relevant analog, ethyl 4-chloro-8-fluoroquinoline-3-carboxylate (CAS 56824-90-9), the 4,6-dichloro substitution pattern on the target compound results in quantifiably different physicochemical properties. The target compound exhibits a higher molecular weight (288.10 g/mol vs. 253.66 g/mol) and a higher predicted LogP (3.62 vs. 3.1) due to the additional chlorine atom [1][2]. While boiling points are similar, the increased lipophilicity (LogP of 3.62) suggests enhanced membrane permeability potential, which is a critical parameter in drug design.
| Evidence Dimension | Lipophilicity (Predicted LogP) |
|---|---|
| Target Compound Data | 3.62 |
| Comparator Or Baseline | Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate (LogP = 3.1) |
| Quantified Difference | Δ LogP = +0.52 |
| Conditions | Predicted value (XLogP3) |
Why This Matters
The higher LogP indicates increased lipophilicity, which can be a key differentiator for selecting a building block in a medicinal chemistry campaign where improving membrane permeability or adjusting metabolic stability is a goal.
- [1] ChemSrc. (2024). Ethyl 4,6-dichloro-8-fluoro-3-quinolinecarboxylate. Retrieved from https://m.chemsrc.com/cas/338795-17-8_1511121.html View Source
- [2] Kuujia. (n.d.). Cas no 56824-90-9 (ethyl 4-chloro-8-fluoro-quinoline-3-carboxylate). Retrieved from https://www.kuujia.com/cas-56824-90-9.html View Source
